molecular formula C20H19F2N5O3S B2719528 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide CAS No. 2034523-78-7

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide

Numéro de catalogue B2719528
Numéro CAS: 2034523-78-7
Poids moléculaire: 447.46
Clé InChI: OEKKPYJUDCQCSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide” has a molecular formula of C20H19F2N5O3S and an average mass of 447.458 Da .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. These compounds, including structures similar to the queried chemical, have shown significant inhibition of isoforms hCA II, IX, and XII, relevant for physiological processes such as glaucoma treatment. Computational and X-ray crystallographic studies supported their effectiveness, revealing potential for intraocular pressure lowering in glaucoma models (Nocentini et al., 2016).

Mitochondrial Carbonic Anhydrase Inhibition for Anti-obesity

A library of benzenesulfonamides with triazole-tethered phenyl 'tail' moieties demonstrated potent inhibition of human mitochondrial carbonic anhydrase isozymes VA and VB. These isozymes are targeted for anti-obesity therapies, suggesting a novel mechanism to reduce lipogenesis. The compounds showed low nanomolar inhibition potency, highlighting their potential as lead compounds for exploring CA inhibition in obesity treatment (Poulsen et al., 2008).

Cyclooxygenase-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has identified potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom into these compounds has been shown to preserve COX-2 potency and enhance selectivity, leading to the identification of compounds with potential therapeutic applications in rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Antimalarial Lead Compounds Development

A set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives was synthesized with the aim of developing new antimalarial compounds. Docking studies based on previously used sulfonamides against malaria pinpointed trifluoromethyl-substituted derivatives as promising leads. These findings direct future drug development efforts towards exploiting the structure-activity relationships of these compounds for malaria treatment (Boechat et al., 2011).

Apoptosis-Inducing Antitumor Activity

Novel benzenesulfonamide derivatives have been investigated for their anticancer activities. These compounds have shown the capability to induce apoptosis and cause cell cycle arrest in cancer cell lines, such as PC-3 prostate and A-549 lung cancer cells. The apoptosis-inducing activity, alongside the potential mechanisms involving caspase-3 dependent pathways, signifies the therapeutic potential of these compounds in cancer treatment (Fares et al., 2014).

Propriétés

IUPAC Name

2,6-difluoro-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S/c21-16-7-4-8-17(22)20(16)31(29,30)23-10-9-19(28)26-11-15(12-26)27-13-18(24-25-27)14-5-2-1-3-6-14/h1-8,13,15,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKKPYJUDCQCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.